Cas no 1806991-07-0 (3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine)

3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine
-
- Inchi: 1S/C8H4BrF6N/c9-2-3-4(10)1-5(7(11)12)16-6(3)8(13,14)15/h1,7H,2H2
- InChI Key: ACPNBVWSYGLQHU-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=C(C(F)F)N=C1C(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 233
- Topological Polar Surface Area: 12.9
- XLogP3: 3.1
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033160-500mg |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine |
1806991-07-0 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029033160-1g |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine |
1806991-07-0 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
Alichem | A029033160-250mg |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine |
1806991-07-0 | 95% | 250mg |
$1,038.80 | 2022-03-31 |
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine Related Literature
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine
Introduction to 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine (CAS No. 1806991-07-0)
3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine, with the CAS number 1806991-07-0, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its diverse biological activities and utility in drug development. The unique structural features of this molecule, including the presence of bromomethyl, difluoromethyl, fluoro, and trifluoromethyl substituents, make it a versatile intermediate for synthesizing various pharmacologically active agents.
The bromomethyl group at the C3 position provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This reactivity is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in modern drug synthesis. The difluoromethyl and trifluoromethyl groups introduce fluorine atoms that are known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These properties are critical for optimizing drug candidates for better pharmacokinetic profiles.
The fluoro substituent at the C4 position further contributes to the compound's electronic properties, influencing its interactions with enzymes and receptors. Pyridine derivatives are widely studied due to their role in central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The combination of these substituents in 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine makes it a valuable building block for designing novel therapeutic entities.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in developing next-generation drugs. For instance, studies have demonstrated that compounds incorporating difluoromethyl and trifluoromethyl groups exhibit improved bioavailability and reduced susceptibility to degradation by metabolic enzymes. This has led to increased interest in synthesizing analogs of this compound for applications in oncology, neurology, and infectious diseases.
In the realm of drug discovery, the reactivity of the bromomethyl group allows for facile introduction of various pharmacophores. Researchers have leveraged this property to develop inhibitors targeting enzymes such as kinases and proteases. Additionally, the presence of multiple fluorine atoms enhances the compound's interaction with biological targets by modulating electronic distributions and steric hindrance. Such features are particularly relevant in designing small-molecule modulators for diseases with complex pathophysiology.
One notable application of this compound is in the synthesis of kinase inhibitors, which play a crucial role in cancer therapy. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is often associated with tumor growth and progression. By incorporating structural motifs similar to 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine, researchers aim to develop selective inhibitors that can modulate kinase activity without significant off-target effects.
The pharmaceutical industry has also explored this compound as a precursor for antiviral agents. Viruses often rely on host cellular machinery for replication, making pyridine-based inhibitors an attractive strategy. The unique substitution pattern of this molecule allows for fine-tuning its interactions with viral proteins or enzymes involved in viral replication cycles. This has led to several promising candidates being investigated in preclinical studies.
Another area where this compound shows promise is in anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. Pyridine derivatives have been shown to modulate inflammatory pathways by interacting with specific receptors or enzymes. The structural features of 3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine make it a suitable scaffold for designing novel anti-inflammatory agents.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. The growing demand for fluorinated pyridines has spurred innovation in synthetic protocols to streamline their production while maintaining quality standards.
In conclusion,3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine (CAS No. 1806991-07-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications in drug development across multiple therapeutic areas. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in discovering novel treatments for human diseases.
1806991-07-0 (3-(Bromomethyl)-6-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine) Related Products
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)



